
Fenbuconazole (phenyl D5)
Overview
Description
Isotope labelled Fenbuconazole is a conazole based fungicide used as a spray for the control of leaf spot, yellow and brown rust, powdery mildew and net blotch on wheat and barley and apple scab, pear scab and apple powdery mildew on apples and pears.
Mechanism of Action
Target of Action
Fenbuconazole (phenyl D5) is a triazole fungicide . The primary targets of Fenbuconazole (phenyl D5) are fungi, specifically those causing diseases such as powdery mildew, black rot, and scab . The compound acts systemically and has both protectant and curative actions .
Mode of Action
Fenbuconazole (phenyl D5) interacts with its targets by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes . This disruption in ergosterol biosynthesis leads to changes in membrane permeability and function, ultimately resulting in the death of the fungal cells .
Biochemical Pathways
The primary biochemical pathway affected by Fenbuconazole (phenyl D5) is the ergosterol biosynthesis pathway . By inhibiting the enzyme involved in this pathway, Fenbuconazole (phenyl D5) prevents the production of ergosterol, leading to a disruption in fungal cell membrane integrity and function . The downstream effects include impaired cell growth and replication, leading to the eventual death of the fungal cells .
Pharmacokinetics
Fenbuconazole (phenyl D5) has a low aqueous solubility but is soluble in many organic solvents . . These properties impact the bioavailability of Fenbuconazole (phenyl D5), influencing its distribution in the environment and its accessibility to target organisms.
Result of Action
The molecular and cellular effects of Fenbuconazole (phenyl D5)'s action include changes in fungal cell membrane permeability and function due to the disruption of ergosterol biosynthesis . This leads to impaired cell growth and replication, and ultimately, the death of the fungal cells .
Action Environment
The action, efficacy, and stability of Fenbuconazole (phenyl D5) can be influenced by various environmental factors. For instance, its persistence in soil and water systems can vary depending on local conditions . Furthermore, its potential for particle-bound transport is high, suggesting that it can be transported to non-target areas, potentially affecting its efficacy .
Biochemical Analysis
Biochemical Properties
Fenbuconazole (phenyl D5) plays a crucial role in biochemical reactions by inhibiting sterol biosynthesis in fungi. This inhibition disrupts the production of ergosterol, an essential component of fungal cell membranes . The compound interacts with enzymes such as cytochrome P450, specifically targeting the enzyme lanosterol 14α-demethylase. This interaction prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing fungal cell death .
Cellular Effects
Fenbuconazole (phenyl D5) affects various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity by inhibiting ergosterol biosynthesis . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In mammalian cells, Fenbuconazole (phenyl D5) has been shown to interact with estrogen receptors, influencing gene expression and cellular proliferation . Additionally, it can induce liver toxicity and changes in clinical chemistry in animal models .
Molecular Mechanism
The molecular mechanism of Fenbuconazole (phenyl D5) involves binding to the heme iron of cytochrome P450 enzymes, particularly lanosterol 14α-demethylase . This binding inhibits the enzyme’s activity, preventing the demethylation of lanosterol and leading to the accumulation of toxic sterol intermediates. These intermediates disrupt cell membrane integrity and function, ultimately causing fungal cell death . Fenbuconazole (phenyl D5) also represses the transcription of the cholesterol 7-alpha-hydroxylase gene (CYP7A1) through the induction of NR0B2 or FGF19 expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fenbuconazole (phenyl D5) change over time. The compound is rapidly absorbed and eliminated, primarily through biliary excretion . It has low acute toxicity but can induce chronic toxicity with prolonged exposure . Long-term effects observed in in vitro and in vivo studies include liver toxicity, changes in body weight gain, and alterations in clinical chemistry . Fenbuconazole (phenyl D5) is stable under various conditions but can degrade over time, affecting its efficacy .
Dosage Effects in Animal Models
The effects of Fenbuconazole (phenyl D5) vary with different dosages in animal models. At low doses, the compound has minimal toxicity, but at high doses, it can induce liver toxicity, kidney toxicity, and changes in clinical chemistry . In reproductive toxicity studies, high doses of Fenbuconazole (phenyl D5) reduced the number of dams delivering live young and increased the number of stillborns . The no-observed-adverse-effect level (NOAEL) for chronic toxicity in rats is 3 mg/kg body weight per day .
Metabolic Pathways
Fenbuconazole (phenyl D5) is metabolized primarily in the liver through cytochrome P450 enzymes . The compound undergoes oxidation, leading to the formation of various metabolites, including triazole derivatives . These metabolites are excreted mainly in the feces, with minimal retention in tissues . Fenbuconazole (phenyl D5) also affects the metabolism of other compounds by inhibiting cytochrome P450 enzymes involved in the metabolism of steroids, fatty acids, and xenobiotics .
Transport and Distribution
Fenbuconazole (phenyl D5) is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, affecting its localization and accumulation in specific tissues . The compound is predominantly found in the liver, kidneys, and adipose tissues, with lower concentrations in other organs . Fenbuconazole (phenyl D5) is also transported across cell membranes, influencing its intracellular distribution .
Subcellular Localization
The subcellular localization of Fenbuconazole (phenyl D5) is primarily in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . Fenbuconazole (phenyl D5) can also accumulate in the nucleus, affecting gene expression and cellular function .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-(1,2,4-triazol-1-ylmethyl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4/c20-18-8-6-16(7-9-18)10-11-19(12-21,13-24-15-22-14-23-24)17-4-2-1-3-5-17/h1-9,14-15H,10-11,13H2/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDJADAKIFFEKQ-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501044315 | |
| Record name | 4-(4-Chlorophenyl)-2-(2D5)phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501044315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1398066-06-2 | |
| Record name | 4-(4-Chlorophenyl)-2-(2D5)phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501044315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


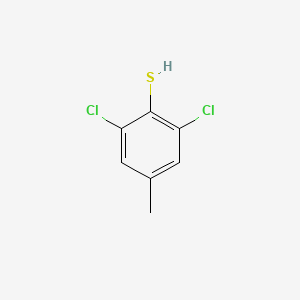
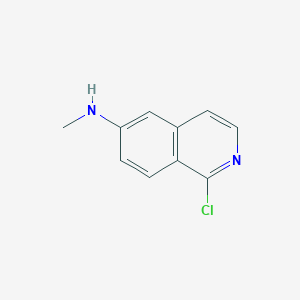

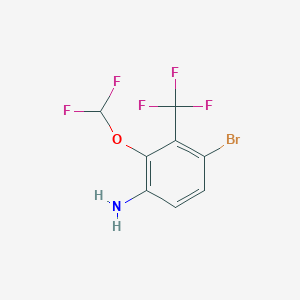


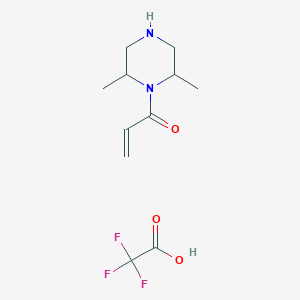
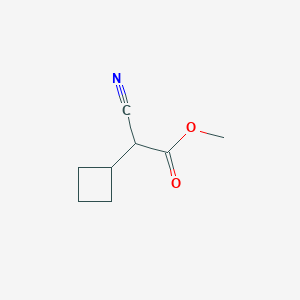
![[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid](/img/structure/B1459862.png)




![tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B1459872.png)
